Nalmexone
Description
Structure
2D Structure
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(3-methylbut-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-12(2)6-9-22-10-8-20-17-13-3-4-14(23)18(17)26-19(20)15(24)5-7-21(20,25)16(22)11-13/h3-4,6,16,19,23,25H,5,7-11H2,1-2H3/t16-,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKCLOQPSLQCQR-MBPVOVBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168172 | |
| Record name | Nalmexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16676-26-9 | |
| Record name | Nalmexone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16676-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalmexone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalmexone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALMEXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIB278UKIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Structural Research Perspectives on Nalmexone
Nalmexone Structural Analogues and Synthetic Derivative Research
The morphinan (B1239233) scaffold, the core structure of this compound, naloxone (B1662785), and naltrexone (B1662487), serves as a foundational template for developing new opioid receptor modulators. csbsju.edu Research efforts have been directed at creating libraries of molecules based on these established scaffolds to investigate how specific structural changes influence therapeutic effects and binding affinities. csbsju.edu The goal is to synthesize novel analogues with potentially improved pharmacological profiles by strategically modifying the parent structure. csbsju.eduresearchgate.net
The specific three-dimensional arrangement of atoms (stereochemistry) in morphinan derivatives is crucial for their biological activity. Consequently, stereoselective synthesis—methods that produce a specific stereoisomer—is a primary focus in this area of research. For instance, the Mitsunobu reaction has been effectively applied in the morphine series to synthesize novel 6β-amino derivatives from related compounds like naltrexone. researchgate.net The catalytic hydrogenation of these intermediates provides a stereoselective pathway to produce 6β-amino-dihydro analogues. researchgate.net
Studies on epimeric 6-amino derivatives of naloxone and naltrexone have shown that the stereochemistry at the C-6 position significantly impacts antagonist potency, with the 6β epimers consistently demonstrating greater potency than their 6α counterparts. researchgate.net The importance of stereospecificity is further highlighted by the synthesis of (+)-naloxone, the unnatural enantiomer of naloxone. nih.gov This compound was found to have no more than 1/1000th the activity of the naturally occurring (-)-naloxone, underscoring that the biological effects are highly dependent on the precise spatial configuration of the molecule. nih.gov
Beyond simple modifications, researchers are exploring novel molecular skeletons derived from the fundamental morphinan structure. nii.ac.jp The morphinan skeleton contains a reactive basic nitrogen atom and multiple chiral centers, leading to unusual and specific chemical reactions that can generate novel scaffolds with interesting biological activities. nii.ac.jp One such approach involves the transformation of naltrexone hydrochloride into a derivative featuring a bicyclo[2.2.2]octenone skeleton, which can serve as an intermediate for further derivatization. nii.ac.jp
Another significant area of exploration involves the creation of 6,14-ethenomorphinans. researchgate.net These compounds contain an ethylene (B1197577) bridge between the C-6 and C-14 positions, creating a rigid molecular structure. researchgate.net This novel scaffold is typically synthesized via a [4+2] cycloaddition (Diels-Alder reaction) of morphinan-6,8-dienes. researchgate.net Such structural modifications aim to alter the pharmacological properties and receptor selectivity compared to the original morphinan template. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound dictates its interaction with opioid receptors and its resulting functional activity. nih.govnih.gov These studies involve systematically altering parts of the molecule and observing the corresponding changes in biological effect.
The substituent attached to the tertiary nitrogen atom at position 17 of the epoxymorphinan skeleton is a primary determinant of a compound's functional activity. researchgate.netnih.gov Extensive SAR studies have established general principles:
Small alkyl groups (e.g., methyl, as in oxymorphone) generally result in compounds with mu-opioid receptor (MOR) agonist properties. nih.gov
Slightly larger substituents with three to five carbons (e.g., allyl, as in naloxone, or cyclopropylmethyl, as in naltrexone) typically confer antagonist activity. nih.govyoutube.com
This compound, with its N-dimethylallyl (or prenyl) group, fits within this antagonist profile. scite.ai Research into naltrindole (B39905) (NTI) derivatives further illuminates the role of the N-substituent; modifying this position with different groups, such as alkylamine, acyl, or sulfonamide moieties, can produce a wide spectrum of functional activities, ranging from full inverse agonists to full agonists. nih.govnih.gov For example, NTI derivatives with a benzyl (B1604629) or phenethyl substituent act as agonists, while those with a cyclopropylsulfonamide group act as potent inverse agonists. nih.govnih.gov Quantum chemical studies on oxymorphone derivatives, including this compound, suggest that agonist/antagonist potency is consistently explained by the availability of several low-energy conformations of the equatorial N-substituent and its interaction with the receptor. scite.ai
| N-Substituent Group | Typical Resulting Activity | Example Compound |
| Methyl | Agonist | Oxymorphone |
| Allyl | Antagonist | Naloxone |
| Cyclopropylmethyl | Antagonist | Naltrexone |
| Dimethylallyl (Prenyl) | Antagonist | This compound |
| Phenethyl | Agonist | N-phenethylnoroxymorphone |
This table presents generalized findings from SAR studies on morphinan compounds. nih.govyoutube.comscite.ai
Modifications to the core ring structure of the epoxymorphinan skeleton also profoundly influence receptor binding and activity. Research on naloxone and naltrexone derivatives has shown that introducing a methylene (B1212753) group at the C-6 position increases antagonist activity by approximately 50% and 100%, respectively. nih.gov Similarly, the introduction of heterocyclic ring systems at position 6 can favor antagonism. nih.gov
Functionalizing the C-14 position has also yielded compounds with diverse activities. nih.gov A particularly promising area of research has been the development of 14-alkoxymorphinans. nih.gov For example, the introduction of a 14-methoxy group in oxymorphone resulted in increased binding affinities at mu, delta, and kappa opioid receptors. nih.gov These findings indicate that targeted modifications to the morphinan skeleton are a viable strategy for fine-tuning receptor interaction and pharmacological effects. nih.gov
Specific functional groups on the morphinan scaffold are key contributors to receptor binding and selectivity. The hydroxyl group at position 14, present in this compound and naltrexone, is thought to strengthen the molecule's binding to opioid receptors. nih.gov
| Modification Site | Structural Change | Observed Effect |
| C-3 | Acetate or Nicotinate Substitution | Decreased antagonist potency. nih.gov |
| C-6 | Methylene Substitution | Increased antagonist activity. nih.gov |
| C-14 | Presence of Hydroxyl Group | May strengthen receptor binding. nih.gov |
| C-14 | Methoxy Substitution (in oxymorphone) | Increased binding affinity at all opioid receptors. nih.gov |
This table summarizes key SAR findings for modifications to the epoxymorphinan skeleton.
Stereochemical Considerations in this compound Pharmacological Action
The pharmacological activity of the opioid antagonist this compound, also known as nalmefene (B1676920), is intrinsically linked to its molecular geometry. As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (-)-nalmexone and (+)-nalmexone. Research has consistently demonstrated that the pharmacological effects of this compound at opioid receptors are stereospecific, with the (-)-enantiomer being the pharmacologically active form.
The differential activity of this compound's stereoisomers is a clear illustration of the principle that biological systems, being chiral themselves, can interact differently with the enantiomers of a drug. The opioid receptors, with their specific three-dimensional binding pockets, exhibit a high degree of stereoselectivity.
A study investigating the effects of nalmefene's enantiomers on glutamate (B1630785) release during cerebral ischemia found that pretreatment with (-)-nalmefene dose-dependently decreased peak dialysate glutamate levels, an effect suggested to be mediated by opioid receptors. In stark contrast, the (+)-nalmefene enantiomer had no effect, demonstrating its inactivity at the opioid receptors responsible for this action. researchgate.net This finding underscores the critical importance of the specific spatial arrangement of atoms in the (-)-nalmefene molecule for its interaction with the opioid receptor.
In studies using Chinese Hamster Ovary (CHO) cells that stably expressed human opioid receptors, nalmefene demonstrated a high affinity for both μ- and κ-opioid receptors. researchgate.net Notably, it displayed a three-fold greater affinity for the κ-opioid receptor compared to the μ-opioid receptor and a 200-fold greater affinity for the κ-opioid receptor than the δ-opioid receptor. researchgate.net
The table below summarizes the binding affinity of racemic nalmefene for the different opioid receptors.
| Opioid Receptor Subtype | Binding Affinity (Ki) | Receptor Activity |
| Mu (μ) | High | Antagonist |
| Kappa (κ) | Very High | Partial Agonist |
| Delta (δ) | Low | Antagonist |
This table is based on data for racemic nalmefene.
The stereoselectivity of this compound is a consequence of the precise fit required for a ligand to bind effectively to its receptor. The arrangement of the functional groups on the chiral centers of (-)-nalmexone allows for optimal interaction with the amino acid residues within the binding pocket of the opioid receptors. The (+)-enantiomer, with its mirrored configuration, is unable to achieve the same complementary binding, rendering it inactive at these sites. This highlights that the three-dimensional structure is a paramount determinant of the pharmacological action of this compound.
Opioid Receptor Level Pharmacological Investigations of Nalmexone
Opioid Receptor Binding Kinetics of Naltrexone (B1662487)
The binding kinetics of an antagonist at its receptor are crucial determinants of its pharmacological action, influencing the onset, duration, and nature of receptor blockade. For Naltrexone, these kinetics have been characterized to understand its persistent effects.
Determination of Association and Dissociation Rates from Receptor Subtypes
The interaction between Naltrexone and opioid receptors is a dynamic process involving the association of the drug with the receptor and its subsequent dissociation. While specific numerical values for the association rate (k_on_) and dissociation rate (k_off_) of Naltrexone at each opioid receptor subtype (mu, kappa, delta) are not consistently reported across standard pharmacological literature, its kinetic profile is often compared to other opioids. For instance, studies comparing antagonists have noted that prolonged receptor occupancy, a key feature of Naltrexone's clinical profile, is indicative of a slow dissociation rate from the receptor. This slow dissociation contributes to its long-lasting antagonist effects. The half-time of blockade by Naltrexone at mu-opioid receptors in the human brain has been measured to be between 72 and 108 hours, which is significantly longer than its plasma clearance half-time and suggests a very slow dissociation from the receptor site semanticscholar.orgresearchgate.net.
Quantification of Receptor Occupancy Dynamics
Receptor occupancy studies, often conducted using Positron Emission Tomography (PET), provide quantitative insights into the extent and duration of Naltrexone's interaction with opioid receptors in the brain.
Studies using PET with the radioligand [¹¹C]carfentanil have demonstrated that Naltrexone achieves high and prolonged occupancy of mu-opioid receptors (MOR). A single 50 mg oral dose can result in near-complete saturation of these receptors semanticscholar.orgresearchgate.net. The blockade is persistent, with a half-time ranging from 72 to 108 hours researchgate.net. This extended occupancy is consistent with Naltrexone's long duration of action, which far exceeds what would be predicted by its plasma half-life alone semanticscholar.org.
Higher doses of Naltrexone (e.g., 100 mg) result in high occupancy of both kappa-opioid receptors (KOR) and mu-opioid receptors nih.gov. The differential affinity of Naltrexone for MOR over KOR means that lower doses will still occupy a majority of MORs while producing only limited KOR occupancy nih.gov. This dose-dependent occupancy dynamic is a key factor in its therapeutic effects and potential side effects nih.gov.
| Receptor Target | Occupancy Level | Measurement Technique | Key Findings |
|---|---|---|---|
| Mu-Opioid Receptor (MOR) | High, near-saturation with 50 mg dose | PET with [¹¹C]carfentanil | Blockade half-time of 72-108 hours, indicating slow dissociation. semanticscholar.orgresearchgate.net |
| Kappa-Opioid Receptor (KOR) | High with 100 mg dose | PET with [¹¹C]-LY2795050 | Occupancy is dose-dependent and lower than MOR at equivalent low doses. nih.gov |
Opioid Receptor Selectivity and Affinity Profiling of Naltrexone
Naltrexone is classified as a non-selective opioid receptor antagonist, meaning it binds to all three major opioid receptor subtypes (μ, κ, and δ), but it does not do so with equal affinity. drugbank.com Its pharmacological profile is defined by this differential affinity.
Mu-Opioid Receptor (MOR) Interactions and Preferential Binding
Naltrexone exhibits its highest binding affinity for the mu-opioid receptor (MOR) drugbank.comresearchgate.netnih.gov. This preferential binding makes it a potent antagonist of typical opioid agonists like morphine and heroin, which exert their primary effects through the MOR. Molecular dynamics simulations show that Naltrexone establishes stable interactions within the MOR binding pocket, involving hydrophobic and polar residues in transmembrane helices TM2, TM3, TM6, and TM7 nih.gov. The potent antagonism is a result of its ability to competitively block endogenous and exogenous opioids from binding to and activating the receptor drugbank.com.
Kappa-Opioid Receptor (KOR) Interactions and Modulatory Effects
Naltrexone also binds to the kappa-opioid receptor (KOR), though with a lower affinity compared to the MOR researchgate.netresearchgate.net. The affinity for KOR is reported to be approximately 10-fold lower than for MOR nih.gov. Despite this lower affinity, at clinically relevant doses, Naltrexone achieves significant KOR occupancy, which is implicated in its modulatory effects on craving and mood nih.govnih.gov. Activation of the KOR system is associated with stress and dysphoria, and by blocking this receptor, Naltrexone can influence these states wikipedia.orgfrontiersin.org. The interaction with KOR is a critical component of its mechanism in treating conditions like alcohol use disorder nih.govnih.gov.
Delta-Opioid Receptor (DOR) Interactions and Differential Affinities
The delta-opioid receptor (DOR) is the subtype for which Naltrexone has the lowest binding affinity researchgate.netresearchgate.net. Reports indicate its affinity for DOR can be 10 to 25 times lower than for MOR researchgate.net. Consequently, the blockade of DOR by Naltrexone is less pronounced compared to MOR and KOR at standard doses. While chronic Naltrexone administration has been shown to cause an up-regulation of both mu and delta receptors, its acute functional effects are predominantly mediated through its actions at the MOR and KOR nih.gov.
| Receptor Subtype | Binding Affinity (Ki) Range (nM) | Relative Selectivity | Reference |
|---|---|---|---|
| Mu-Opioid Receptor (MOR) | ~0.1 - 1.0 | Highest | researchgate.netresearchgate.net |
| Kappa-Opioid Receptor (KOR) | ~1.0 - 10.0 | Intermediate (~10x lower than MOR) | nih.govresearchgate.netresearchgate.net |
| Delta-Opioid Receptor (DOR) | ~10.0 - 40.0 | Lowest (~10-25x lower than MOR) | researchgate.netresearchgate.netguidetopharmacology.org |
Molecular Interaction Dynamics of Nalmexone with Opioid Receptors
The antagonistic activity of this compound at opioid receptors is underpinned by precise molecular interactions that dictate its binding affinity and ability to preclude agonist-mediated signaling. Understanding these dynamics at a sub-molecular level is crucial for rational drug design and a deeper comprehension of opioid pharmacology. Advanced computational and biophysical techniques have enabled detailed investigation into how this compound engages with the receptor, the energetic principles governing this interaction, and the subsequent structural changes it imparts on the receptor protein.
Protein-Ligand Interaction Mapping through Computational and Biophysical Approaches
Computational methods, particularly molecular dynamics (MD) simulations, have been instrumental in elucidating the binding pose of this compound within the orthosteric binding pocket of opioid receptors, such as the mu-opioid receptor (MOR). These simulations, often initiated from homology models based on high-resolution crystal structures of related receptors, map the key intermolecular contacts between the ligand and specific amino acid residues of the receptor. nih.gov
The binding of this compound to the human MOR is characterized by a network of both hydrophobic and polar interactions. These interactions anchor the molecule within the transmembrane (TM) helices of the receptor. nih.gov Hydrophobic contacts are crucial for the initial recognition and stabilization of the ligand, while polar interactions, including hydrogen bonds, provide specificity and contribute significantly to the binding affinity.
MD simulations reveal that the this compound molecule is stabilized by residues located across multiple domains of the receptor. nih.gov Key interactions involve residues in TM2, TM3, the loop connecting TM2 and TM3, TM6, and TM7. nih.gov
Below is a summary of the primary amino acid residues within the mu-opioid receptor that are predicted to interact with this compound, based on computational modeling.
| Receptor Domain | Interacting Residue | Interaction Type |
|---|---|---|
| TM2 | Aspartate (D116) | Polar |
| TM2 | Alanine (A119) | Hydrophobic |
| TM2 | Glutamine (Q126) | Polar |
| TM2-TM3 Loop | Tryptophan (W135) | Hydrophobic |
| TM3 | Aspartate (D149) | Polar |
| TM3 | Asparagine (N152) | Polar |
| TM3 | Methionine (M153) | Hydrophobic |
| TM6 | Tryptophan (W295) | Hydrophobic |
| TM6 | Isoleucine (I298) | Hydrophobic |
| TM6 | Histidine (H299) | Polar |
| TM7 | Isoleucine (I324) | Hydrophobic |
| TM7 | Glycine (G327) | Polar |
| TM7 | Tyrosine (Y328) | Polar |
| TM7 | Asparagine (N330) | Polar |
| TM7 | Serine (S331) | Polar |
Binding Free Energy Calculations and Thermodynamic Insights
The total binding free energy can be deconstructed into its constituent parts, including the molecular mechanics interaction energy (ΔEMM) and the solvation free energy (ΔGsolv). nih.gov The interaction energy, comprising van der Waals and electrostatic forces, is typically the primary driver of binding, while the solvation energy represents the energetic cost of desolvating the ligand and the binding site. nih.gov
Furthermore, per-residue free energy decomposition analysis allows for the identification of "hotspot" residues that contribute most significantly to the binding affinity. This analysis reveals that a select group of residues provides the major source of the binding energy. nih.gov
The following table details key residues in the mu-opioid receptor and their energetic contribution to the binding of this compound, as determined by per-residue decomposition analysis.
| Residue | Receptor Domain | Primary Energetic Contribution |
|---|---|---|
| Methionine (M153) | TM3 | Hydrophobic Stabilization |
| Tryptophan (W295) | TM6 | Hydrophobic Stabilization |
| Isoleucine (I298) | TM6 | Hydrophobic Stabilization |
| Isoleucine (I324) | TM7 | Hydrophobic Stabilization |
| Glycine (G327) | TM7 | Hydrogen Bonding (Backbone) |
| Tyrosine (Y328) | TM7 | Polar Interaction |
Investigation of Allosteric Modulation and Conformational Changes Induced by this compound
Beyond its direct competitive interaction at the orthosteric binding site, research has explored the broader impact of this compound on receptor conformation and dynamics. The binding of an antagonist like this compound is thought to induce or stabilize a specific, inactive conformational state of the receptor, which prevents the structural rearrangements necessary for G-protein coupling and subsequent signal transduction.
Fluorescence-based imaging and spectroscopy techniques have shown that opioid antagonists can influence the organization of receptors on the plasma membrane. For example, antagonists can promote the association of opioid receptors into larger molecular complexes or nanodomains. plos.orgnih.gov This alteration in the receptor's quaternary structure and its localization within specific membrane microdomains can profoundly impact its functional availability and signaling potential. Studies on the kappa-opioid receptor (KOP) have shown that antagonist binding can induce the formation of larger and more occupied receptor nanodomains, counteracting the effects of other agents that might alter receptor distribution. nih.govnih.gov
The concept of allosteric modulation, where a ligand binds to a topographically distinct site to influence orthosteric ligand binding or efficacy, is an active area of investigation in opioid pharmacology. nih.gov While this compound is classified as a competitive antagonist, some computational models propose the existence of transient, allosteric sites in the extracellular vestibule of the receptor. youtube.com These sites may act as an initial "fishhooking" mechanism, selectively capturing ligands from the extracellular space before they transition into the deeper orthosteric pocket. youtube.com The binding of this compound, therefore, may involve a complex process that includes transient interactions which help orient the molecule correctly, ultimately leading to the stabilization of an inactive receptor conformation. This stabilizing effect is further evidenced by the ability of antagonists to counteract conformational changes induced by other molecules, such as ethanol (B145695). nih.gov
Mechanistic Research on Nalmexone S Actions at Cellular and Systemic Levels
Elucidation of Opioid Receptor Antagonism Mechanisms by Nalmefene (B1676920)
Nalmefene functions as a universal opioid antagonist, exerting its effects across the primary opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ). nih.gov Its interaction with these receptors is characterized by high-affinity binding and a complex interplay of competitive antagonism, inverse agonism, and partial agonism.
Nalmefene operates on the principle of competitive antagonism, particularly at the mu- and delta-opioid receptors. mdpi.compatsnap.com This means it binds to the same receptor sites as opioid agonists (like morphine or fentanyl) but does not activate the receptor. patsnap.comresearchgate.net Due to its high affinity for these receptors, nalmefene can effectively displace already-bound opioid agonists and prevent other opioid molecules from binding, thereby blocking or reversing their physiological effects. mdpi.comresearchgate.net
Research using radioligand binding assays in rat brain membranes has quantified nalmefene's binding affinity, demonstrating its potent interaction with opioid receptors. These studies show that nalmefene binds more effectively to the collective central opiate receptors than both naloxone (B1662785) and naltrexone (B1662487). nih.gov Its binding affinity (IC50) at the mu-receptor is comparable to naltrexone and approximately four times stronger than that of naloxone. nih.gov At the kappa and delta receptor sites, nalmefene's affinity is somewhat higher than naltrexone's and considerably higher than naloxone's. nih.gov
Table 1: Comparative Binding Affinities (IC50/Ki) of Opioid Antagonists Binding affinity is represented by IC50 or Ki values (in nM). A lower value indicates a stronger binding affinity.
| Compound | Mu (μ) Receptor Affinity (nM) | Kappa (κ) Receptor Affinity (nM) | Delta (δ) Receptor Affinity (nM) | Reference |
|---|---|---|---|---|
| Nalmefene (Nalmexone) | 0.24 - 1.0 | 0.083 - 0.3 | 16 | nih.govwikipedia.org |
| Naltrexone | ~1.0 | Slightly higher IC50 than Nalmefene | Slightly higher IC50 than Nalmefene | nih.gov |
| Naloxone | ~4.0 | Considerably higher IC50 than Nalmefene | Considerably higher IC50 than Nalmefene | nih.gov |
Nalmefene's pharmacology is more complex than that of a simple neutral antagonist. It exhibits a dual character that distinguishes it from naloxone and naltrexone. nih.gov
Inverse Agonism at the Mu-Opioid Receptor (MOR): Studies have identified nalmefene as an inverse agonist at the MOR. wikipedia.orgnih.govnih.govelsevierpure.com Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the receptor and reduces its basal, or constitutive, signaling activity that occurs even in the absence of an agonist. nih.govelsevierpure.com This suppression of baseline receptor activity is a key feature of its mechanism and differentiates it from naloxone and naltrexone, which act as neutral antagonists in untreated cells. nih.govnih.gov
Partial Agonism at the Kappa-Opioid Receptor (KOR): At the KOR, nalmefene functions as a high-affinity partial agonist. mdpi.compatsnap.comwikipedia.orgnih.govdrugbank.comnih.gov A partial agonist binds to and activates a receptor, but only produces a sub-maximal response compared to a full agonist. This action at the KOR is thought to contribute to its clinical effects, potentially by producing aversive or dysphoric states that may counteract the rewarding effects of substances like alcohol. mdpi.comwikipedia.org
Cellular and Subcellular Pharmacodynamics of Nalmefene Action
The binding of nalmefene to opioid receptors initiates a cascade of intracellular events, or a lack thereof, that defines its pharmacological effects. These events are centered on G-protein signaling and the subsequent trafficking of the receptor itself.
Opioid receptors are G-protein-coupled receptors (GPCRs) that typically couple to inhibitory G-proteins (Gi/o). researchgate.net Nalmefene's distinct properties at different receptors lead to varied effects on these signaling pathways.
As an inverse agonist at the mu-opioid receptor, nalmefene actively reduces the receptor's basal G-protein coupling, suppressing downstream signaling pathways even below their resting state. nih.govelsevierpure.com This is a more profound level of antagonism than simply blocking agonist-induced activation.
Conversely, its partial agonist activity at the kappa-opioid receptor leads to a limited activation of its associated G-protein signaling cascade. mdpi.compatsnap.comdrugbank.com This activation is believed to modulate the cortico-mesolimbic functions, including a decrease in dopamine (B1211576) release in the nucleus accumbens, which may disrupt the positive reinforcement associated with addictive substances. mdpi.comdrugbank.com
Receptor internalization is a process where cell surface receptors are moved into the cell's interior, often following prolonged agonist stimulation. This is a key mechanism for regulating receptor sensitivity. While direct studies on nalmefene's specific influence on receptor trafficking are not detailed in the provided search results, its action can be inferred from its role as an antagonist.
Generally, antagonists are known to block agonist-induced receptor internalization. For instance, studies with the related antagonist naltrexone have shown that it effectively blocks the internalization of the kappa-opioid receptor that would normally be triggered by an agonist. nih.gov Given that nalmefene is a competitive antagonist at the mu- and delta-opioid receptors, it is expected to similarly prevent or reverse agonist-induced internalization at these sites, keeping the receptors on the cell surface and available to block agonist effects.
Neuropharmacological Investigations of Nalmefene in Preclinical Models
The unique receptor binding profile of nalmefene translates into specific behavioral outcomes that have been explored in various preclinical animal models. These studies provide insight into its systemic effects.
In preclinical research using ethanol-preferring rats, nalmefene has been shown to be a highly effective antagonist of ethanol-motivated behavior. nih.gov Both subcutaneous and oral administration of nalmefene significantly reduced lever-pressing for an ethanol (B145695) solution, demonstrating its ability to decrease alcohol-seeking behavior. nih.gov The potency of subcutaneous nalmefene was found to be thousands of times greater than oral nalmefene in this model. nih.gov Furthermore, the antagonistic effect was observed even when administered 8 to 24 hours before the test, indicating that immediate receptor occupancy is not a prerequisite for its action. nih.gov
Other preclinical investigations have highlighted its potency as an opioid antagonist. In animal models, nalmefene has been used to reverse the effects of potent opioids, including the partial agonist buprenorphine, although the reversal of buprenorphine-induced analgesia was incomplete, likely due to buprenorphine's high affinity and slow dissociation from the mu-opioid receptor. purduepharma.compurduepharma.com These studies underscore nalmefene's robust and long-lasting antagonist effects in a living system.
Modulation of Central Nervous System Opioid System Components
Nalmefene functions as a complex opioid system modulator, exhibiting a distinct profile of activity across the three primary opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.govrightchoicerecoverynj.com It is structurally similar to naltrexone but distinguished by a 6-methylene group in place of a 6-ketone group. mdpi.com This structural difference is thought to contribute to its higher affinity at the μ-opioid receptor (MOR) and longer duration of action. mdpi.com
At the cellular level, nalmefene acts as a competitive antagonist at μ-opioid and δ-opioid receptors. mdpi.comdrugbank.com By binding to these receptors without activating them, it effectively blocks endogenous opioids, such as endorphins, from eliciting their typical biological response. patsnap.com This antagonistic action extends to blocking the rewarding effects associated with the activation of the mesolimbic pathway, a key brain circuit in addiction. patsnap.combuzzrx.com Some research suggests nalmefene may act as an inverse agonist at the μ-opioid receptor, meaning it can reduce the receptor's baseline, constitutive activity, which may contribute to a more efficient blockade of agonist effects. nih.gov
In contrast to its action at mu and delta receptors, nalmefene functions as a partial agonist at the κ-opioid receptor (KOR). rightchoicerecoverynj.compatsnap.com Partial agonism means it binds to and activates the receptor, but with a lesser response than a full agonist. Activation of the KOR is associated with different physiological and psychological effects than MOR activation, including potential modulation of stress and mood. patsnap.comnih.gov This mixed profile of a μ/δ antagonist and κ partial agonist defines its unique mechanism within the central nervous system's opioid system. nih.govrightchoicerecoverynj.com In vitro studies have shown it has a high and comparable affinity for both μ- and κ-opioid receptors, with a somewhat lower affinity for the δ-opioid receptor. nih.gov
Table 1: Nalmefene's Opioid Receptor Activity Profile
| Opioid Receptor | Reported Activity | Source |
|---|---|---|
| Mu (μ) | Antagonist / Inverse Agonist | mdpi.comnih.gov |
| Delta (δ) | Antagonist | mdpi.com |
| Kappa (κ) | Partial Agonist | rightchoicerecoverynj.compatsnap.com |
Investigation of Neuro-inflammatory Pathway Modulation
Beyond its direct action on opioid receptors, research indicates that nalmefene modulates neuro-inflammatory pathways, an action that may be independent of its classic opioid receptor antagonism. nih.govnih.gov This immunomodulatory effect is primarily linked to its ability to inhibit Toll-like receptor 4 (TLR4) signaling. nih.govnih.gov TLR4 is a key receptor in the innate immune system, and its activation in the central nervous system, particularly on glial cells like astrocytes and microglia, can trigger a pro-inflammatory cascade. nih.govyoutube.com
Studies have demonstrated that nalmefene can prevent neuroinflammation by blocking the TLR4 response. nih.govnih.gov In preclinical models, nalmefene was shown to inhibit TLR4 activation when stimulated by inflammatory triggers. nih.gov This action appears to prevent the translocation of TLR4 into lipid rafts within the cell membrane of astrocytes, a crucial step for initiating the inflammatory signaling cascade. nih.gov By blocking this pathway, nalmefene alleviates the neuroimmune response. nih.gov
The downstream effect of this TLR4 antagonism is a significant reduction in the production and upregulation of various pro-inflammatory molecules. nih.gov Research in animal models has shown that nalmefene prevents the increase of key inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-17A (IL-17A), and Tumor Necrosis Factor-α (TNF-α). nih.govscispace.com Furthermore, it has been found to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as chemokines like MCP-1 and MIP-1. nih.gov These findings suggest that nalmefene can act as an anti-inflammatory agent within the central nervous system by directly targeting innate immune signaling pathways in glial cells. nih.govnih.govyoutube.com
Table 2: Effects of Nalmefene on Neuro-inflammatory Markers
| Inflammatory Target/Pathway | Observed Effect of Nalmefene | Source |
|---|---|---|
| Toll-like Receptor 4 (TLR4) | Inhibition / Antagonism | nih.govnih.gov |
| Cytokines (IL-1β, IL-17A, TNF-α) | Prevents upregulation | nih.gov |
| Chemokines (MCP-1, MIP-1, KC) | Prevents upregulation | nih.gov |
| Pro-inflammatory Mediators (iNOS, COX-2) | Prevents upregulation | nih.gov |
| Microglial/Astroglial Activation | Alleviates neuroimmune response | nih.govnih.gov |
Methodological Approaches in Nalmexone Research
In Vitro Pharmacological Assay Methodologies
In vitro assays provide a controlled environment to dissect the molecular interactions of nalmexone with its target receptors and to quantify its effects on specific cellular pathways.
Radioligand binding assays are a cornerstone for determining the affinity of a compound like this compound for its receptor targets. nih.gov These assays are considered a gold standard due to their sensitivity and robustness. nih.gov The fundamental principle involves a competition between a radiolabeled ligand (e.g., [³H]-naloxone) and an unlabeled competitor compound (the test drug, such as this compound or naltrexone) for binding to a finite number of receptors present in a preparation of cell membranes or tissue homogenates. biorxiv.orgresearchgate.net
The process involves incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor. nih.gov As the concentration of the competitor increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The resulting data are used to calculate the inhibitor concentration that displaces 50% of the specific radioligand binding (IC₅₀). This value, along with the affinity (dissociation constant, Kd) of the radioligand, is then used to determine the inhibition constant (Ki) for the test compound, which reflects its binding affinity for the receptor. nih.gov These assays are crucial for establishing the potency and selectivity of this compound across different opioid receptor subtypes (μ, δ, κ). biorxiv.org For instance, studies on HEK293 cells stably expressing the µ-opioid receptor (HEK293-µOR) have utilized competition binding assays with [³H]-naloxone to determine the binding affinities of antagonists like naltrexone (B1662487). researchgate.net Similarly, such assays have been employed on postmortem human brain membranes to characterize ligand interactions with native mu-opioid receptors. nih.gov
Table 1: Key Parameters in Radioligand Binding Assays
| Parameter | Description | How it is Determined |
|---|---|---|
| Bmax | Maximum number of binding sites. | Saturation binding experiments with increasing concentrations of a radioligand. nih.gov |
| Kd | Dissociation constant; a measure of a radioligand's affinity for a receptor. | Saturation binding experiments; the concentration of radioligand at which 50% of receptors are occupied. nih.gov |
| IC₅₀ | Inhibitory concentration 50%; the concentration of a competitor drug that displaces 50% of the specific binding of the radioligand. | Competition binding experiments with a fixed radioligand concentration and varying competitor concentrations. nih.gov |
| Ki | Inhibition constant; the affinity of the competitor drug for the receptor, calculated from the IC₅₀. | Calculated using the Cheng-Prusoff equation, which incorporates the IC₅₀ of the drug and the Kd of the radioligand. nih.gov |
Functional assays are critical for moving beyond simple binding affinity to understand the efficacy of a compound—that is, its ability to produce a biological response upon binding to a receptor. For an antagonist like this compound, these assays measure its ability to block the actions of an agonist.
[³⁵S]-GTPγS Binding Assays: This assay measures the first step in G-protein activation following receptor stimulation. Opioid receptors are G-protein-coupled receptors (GPCRs). When an agonist binds, it promotes the exchange of GDP for GTP on the associated G-protein α-subunit, leading to its activation. The use of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, allows for the quantification of this activation step. nih.gov In this assay, antagonists like this compound are evaluated for their ability to prevent an agonist from stimulating [³⁵S]-GTPγS binding. Interestingly, some compounds traditionally classified as antagonists, including naltrexone and nalmefene (B1676920), have been shown to slightly enhance basal [³⁵S]-GTPγS binding in CHO cells expressing the mu-opioid receptor, suggesting a degree of partial agonist activity in certain assay systems. researchgate.net Data from such assays can yield EC₅₀ values, representing the concentration at which a compound produces 50% of its maximal effect. medchemexpress.com
cAMP Accumulation Assays: Mu-opioid receptors are typically coupled to the inhibitory G-protein, Gαi/o, which inhibits the enzyme adenylyl cyclase (AC), thereby reducing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Chronic exposure to an opioid agonist leads to a compensatory upregulation of the cAMP pathway. nih.gov When an antagonist like this compound is introduced, it blocks the agonist's inhibitory effect, leading to a rapid and substantial rebound increase in cAMP levels, known as cAMP overshoot. nih.govresearchgate.net Assays measuring this phenomenon, often in cell lines like HEK-MOR, serve as a powerful in vitro model of opioid withdrawal and are used to screen for compounds that can modulate this effect. nih.gov For example, naltrexone has been shown to dose-dependently reverse the inhibition of forskolin-induced cAMP accumulation caused by potent opioids. researchgate.net
Intracellular Calcium Mobilization: While many opioid receptors couple to Gαi/o, they can also influence other signaling pathways, including those that regulate intracellular calcium (Ca²⁺) levels. nih.gov Calcium is a universal second messenger, and its mobilization can be triggered by various GPCRs. researchgate.net Functional assays using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) can measure changes in intracellular Ca²⁺ concentrations in real-time upon receptor activation. These cell-based assays allow for the simultaneous analysis of multiple compounds and are used to characterize the agonist and antagonist activity of drugs at GPCRs. researchgate.netacs.org
Beyond the canonical G-protein and cAMP pathways, cell-based assays are employed to investigate the broader signaling profile of this compound, including its efficacy and potency in non-classical pathways and different cell types. These assays are crucial for a comprehensive understanding of a drug's mechanism of action. acs.org
For instance, research has revealed that opioid antagonists like naltrexone can interact with targets other than classical opioid receptors. Studies using murine microglial cell lines (e.g., BV-2) and primary macrophages have characterized (+)-naltrexone as a Toll-like receptor 4 (TLR4) antagonist. nih.gov In these assays, the efficacy and potency of the compound are determined by its ability to inhibit the production of downstream signaling molecules like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) following stimulation with the TLR4 ligand lipopolysaccharide (LPS). nih.gov
Other cell-based paradigms investigate the effects of naltrexone on immune cell function and proliferation. Assays using rat splenocytes have demonstrated that naltrexone can modulate natural killer (NK) cell cytolytic activity and cytokine production (e.g., IL-2, IFN-γ), which are quantified using chromium-release assays and ELISA, respectively. nih.gov Furthermore, studies in human ovarian cancer cell lines have used cell proliferation assays (e.g., MTT assay) to show that the duration of opioid receptor blockade by naltrexone can determine its effect on cell growth, a mechanism potentially mediated by the Opioid Growth Factor (OGF)-OGF receptor pathway. researchgate.net These diverse cell-based assays are essential for building a complete pharmacological profile of this compound, extending beyond its primary identity as an opioid receptor antagonist.
In Vivo Preclinical Research Paradigms
In vivo research involves the use of living animal models to understand the integrated physiological and behavioral effects of a compound. These paradigms are essential for evaluating the antagonist properties of this compound in a complex biological system.
A variety of animal models, typically using rodents (mice and rats), are used to investigate the opioid-antagonist effects of this compound and related compounds. researchgate.net These models assess the ability of the antagonist to block or reverse the well-characterized behavioral effects of opioid agonists like morphine.
Antinociception Assays: The analgesic (antinociceptive) effect of opioids is commonly measured using tests like the tail-flick test or the hot plate test . In these paradigms, an animal's response latency to a thermal stimulus is measured. An opioid agonist increases this latency. To test an antagonist like nalmefene, it is administered prior to or after the agonist, and its ability to block or reverse the increase in response latency is quantified. nih.gov For instance, a 0.32 mg/kg dose of nalmefene was shown to block morphine-induced antinociception in the 55°C tail-flick test in mice. nih.gov
Locomotor Activity: Opioids like morphine can cause hyperactivity in mice. This behavioral effect is used to assess antagonist activity. An antagonist is administered, and its ability to dose-dependently prevent or reverse morphine-stimulated hyperlocomotion is measured. This approach was used to calculate an ID₅₀ (the dose required to inhibit 50% of the effect) for nalmefene in antagonizing morphine-induced locomotor activity. nih.gov
Precipitated Withdrawal: In animals made physically dependent on an opioid through chronic administration (e.g., via subcutaneous pellet implantation), the administration of an antagonist like this compound will precipitate a withdrawal syndrome. nih.govnih.gov The severity of withdrawal is scored by observing and counting characteristic behaviors such as jumping, wet-dog shakes, and teeth chattering. These models are crucial for characterizing the potency of an antagonist in a state of opioid dependence. nih.gov
Neuropathic Pain Models: Innovative models have explored the effects of antagonists in specific disease states. In a mouse model of neuropathic pain created by spinal nerve ligation, local expression of a mutated μ-opioid receptor in the spinal cord converted naltrexone from an antagonist to an agonist, producing an anti-allodynic effect measured by the von Frey test (which assesses mechanical sensitivity). nih.gov
Table 2: Common Animal Models for Opioid Antagonist Research
| Model/Assay | Purpose | Typical Measurement | Compound Example |
|---|---|---|---|
| Tail-Flick Test | Measures antagonism of opioid-induced analgesia. | Latency to move tail from a heat source. | Nalmefene nih.gov |
| Locomotor Activity | Measures antagonism of opioid-induced hyperactivity. | Distance traveled or beam breaks in an activity chamber. | Nalmefene nih.gov |
| Precipitated Withdrawal | Measures antagonist potency in opioid-dependent animals. | Frequency of withdrawal signs (e.g., jumping, shakes). | Naltrexone nih.gov, Nalmefene nih.gov |
| Von Frey Test | Measures mechanical sensitivity, often in pain models. | Paw withdrawal threshold to calibrated filaments. | Naltrexone nih.gov |
| Progressive Ratio | Measures motivation for drug self-administration. | The number of lever presses an animal will make to receive a drug infusion (breakpoint). | Naltrexone biorxiv.org |
Drug discrimination is a sophisticated behavioral paradigm used to investigate the subjective effects of drugs. nih.gov In this methodology, an animal is trained to recognize the internal state (interoceptive cue) produced by a specific drug and report its presence by making a differential response, such as pressing one of two levers in an operant chamber. nih.govnih.gov
For example, animals can be trained to discriminate an opioid antagonist from a saline vehicle. american.edu In one paradigm, rhesus monkeys treated daily with morphine were trained to discriminate subcutaneous injections of naltrexone from saline. nih.gov Once the animal reliably responds on the "drug-appropriate" lever after receiving the training drug and the "saline-appropriate" lever after receiving saline, generalization tests can be conducted. In these tests, novel compounds are administered to see if they substitute for the training drug (i.e., cause the animal to respond on the drug-appropriate lever). This method allows researchers to determine if different compounds produce similar subjective effects. Studies have shown that naloxone (B1662785) and naltrexone fully substitute for each other in this paradigm. nih.govnih.gov
A more complex variation involves training rats to discriminate the interoceptive stimuli associated with antagonist-precipitated withdrawal. In this model, rats learn to distinguish the state produced by morphine followed by naltrexone from the state produced by saline followed by naltrexone. nih.gov This allows for a detailed pharmacological characterization of the withdrawal state itself and can determine which agonists produce a similar naltrexone-precipitated withdrawal cue. nih.gov
Advanced Analytical Techniques for this compound and its Metabolites
The investigation of this compound relies on highly sensitive and specific analytical methods capable of distinguishing the parent drug from its various metabolites. While specific research detailing the analytical methodologies for this compound is not as extensive as for other opioid antagonists like naltrexone, the established techniques for related compounds provide a framework for this compound analysis.
Chromatographic techniques are fundamental to the separation of this compound and its metabolites from complex biological fluids. Thin Layer Chromatography (TLC) serves as a basic, yet effective, method for the qualitative analysis and separation of these compounds. nih.gov In principle, TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system that moves up the plate). nih.gov
For compounds structurally similar to this compound, such as naltrexone, TLC has been used in conjunction with other methods for initial screening and separation. nih.gov The choice of the stationary phase, typically silica (B1680970) gel, and the composition of the mobile phase are critical for achieving effective separation. nih.gov Although specific solvent systems for this compound are not widely published, systems developed for similar opioid antagonists often consist of a mixture of organic solvents adjusted for polarity to optimize the separation of the parent drug and its more polar metabolites. nih.gov
Table 1: General Parameters for Thin Layer Chromatography of Opioid Antagonists
| Parameter | Description | Typical Application |
|---|---|---|
| Stationary Phase | A solid adsorbent, commonly silica gel or alumina, coated on a plate. | Provides the surface for compound interaction and separation. |
| Mobile Phase | A solvent or mixture of solvents that flows through the stationary phase. | Carries the sample components at different rates, leading to separation. |
| Rf Value | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | Used for the identification of compounds under specific chromatographic conditions. |
This table presents generalized parameters for TLC analysis of opioid antagonists based on established principles of the technique.
For more definitive identification and quantification, mass spectrometry (MS) coupled with chromatographic separation is the gold standard. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method offers high sensitivity and specificity for the analysis of drugs and their metabolites in biological samples. nih.govresearchgate.net
In GC-MS analysis of compounds like this compound, the sample is first vaporized and separated based on its volatility and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.gov Often, derivatization is required to increase the volatility and thermal stability of the analytes. For the related compound naltrexone, derivatizing agents such as pentafluoropropionic anhydride (B1165640) have been used to form derivatives that are more amenable to GC-MS analysis. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another advanced technique that has become increasingly prevalent. It offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization. nih.govspectroscopyonline.com LC-MS/MS provides excellent sensitivity and selectivity, making it highly suitable for quantifying low concentrations of this compound and its metabolites in complex matrices like plasma and urine. spectroscopyonline.comchromatographyonline.com
Table 2: Key Aspects of Mass Spectrometry Techniques in Drug Analysis
| Technique | Principle | Application in this compound Research |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas stream, followed by mass analysis for identification and quantification. | Identification of this compound and its metabolites after appropriate derivatization to enhance volatility. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid stream, followed by two stages of mass analysis for high selectivity and sensitivity. | Direct quantification of this compound and its various metabolites in biological fluids without derivatization. |
This table outlines the principles and applications of common mass spectrometry techniques in the context of analyzing compounds structurally similar to this compound.
Radiolabeled drug studies are indispensable for elucidating the full metabolic fate of a new chemical entity. nih.govnih.gov These studies involve synthesizing the drug molecule with a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H). nih.gov By administering the radiolabeled compound, researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of all drug-related material, regardless of its chemical form. nih.gov
The use of radiolabeled compounds in conjunction with other analytical techniques, such as TLC and HPLC, allows for the creation of a complete metabolic profile. nih.gov After separation of the parent drug and its metabolites, the radioactivity of each component can be measured to determine its relative abundance. nih.gov This approach is considered the most definitive method for mass balance studies and for ensuring that all significant metabolites have been identified. nih.gov While specific radiolabeling studies for this compound are not prominently featured in publicly available literature, this methodology remains a critical component of the broader research and development process for pharmaceutical compounds. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Naltrexone |
Future Directions and Emerging Research Avenues for Nalmexone
Design and Synthesis of Novel Nalmexone Derivatives with Tailored Receptor Profiles
Future research directions for this compound include the rational design and synthesis of novel derivatives aimed at achieving highly specific and tailored receptor profiles. This compound is characterized as an N-dimethylallyl derivative of oxymorphone, exhibiting partial agonism plos.orgsemanticscholar.org. The morphinan (B1239233) nitrogen at position 17 is a critical site for structural modifications, as variations at this position can dramatically alter pharmacological properties, ranging from potent agonism to pure antagonism plos.orgsemanticscholar.orgresearchgate.net.
Studies on naltrexone (B1662487), a structurally related opioid antagonist, have demonstrated that modifications to its core structure can significantly influence its affinity and selectivity for different opioid receptors. For instance, the introduction of 14-heteroaromatic substituents to naltrexone derivatives has been shown to switch their pharmacological profile from mu opioid receptor (MOR) selectivity to dual MOR/kappa opioid receptor (KOR) selectivity nih.gov. Furthermore, the C14-oxygen substitution can profoundly impact the opioid receptor profile of these compounds frontiersin.org. Research has also explored the synthesis of 14β-acyl substituted 17-cyclopropylmethyl-7,8-dihydronoroxymorphinone compounds (derivatives of naltrexone), revealing high binding affinities for MOR, KOR, and delta opioid receptor (DOR), alongside moderate affinity for nociceptin/orphanin FQ peptide (NOP) receptors, with a predominant partial agonism frontiersin.org. The importance of specific oxygenated functional groups in naltrexone for its binding to opioid receptors has also been highlighted nih.gov.
These findings suggest that precise chemical modifications to the this compound scaffold could lead to derivatives with enhanced selectivity for specific opioid receptor subtypes (MOR, KOR, DOR, NOP) or even biased agonism, where certain signaling pathways are preferentially activated over others, potentially leading to improved therapeutic indices with reduced adverse effects. The objective is to develop ligands with distinct properties, such as pure agonism, antagonism, partial agonism, or allosteric modulation, or compounds with selective action at central versus peripheral sites mdpi.com.
Exploration of this compound's Potential Interactions with Non-Opioid Receptor Systems and Pathways
Beyond its well-established interactions with opioid receptors, an important future direction for this compound research involves exploring its potential engagement with non-opioid receptor systems and pathways. While direct evidence for this compound in this regard is limited in current literature, studies on its close analog, naltrexone, provide a compelling rationale for such investigations.
Naltrexone, a non-selective opioid receptor antagonist, has been identified as a "glial attenuator" due to its ability to modulate Toll-like receptor 4 (TLR-4) signaling, thereby reducing pro-inflammatory responses in activated glial cells, such as microglia nih.gov. Research indicates that naltrexone can induce an anti-inflammatory M2 polarization state in BV-2 cells and foster an immunometabolically-suppressive phenotype in BV-2 microglia cells nih.gov. This modulation also extends to calibrating the metabolic state in BV-2 cells by influencing the mTOR/S6K pathway nih.gov.
Glial cells, including astrocytes, microglia, and oligodendrocytes, are increasingly recognized for their significant roles in neuroinflammation and pain transmission nih.govmedcentral.comfrontiersin.orgmdpi.com. Opioid receptors themselves (MOP, DOP, KOP, NOP) are expressed in immune and glial cells, suggesting a complex interplay beyond neuronal pathways frontiersin.org. Given this compound's structural similarities to naltrexone, it is plausible that this compound or its derivatives could exhibit similar modulatory effects on glial cell activity and inflammatory pathways. Future research could investigate whether this compound possesses anti-inflammatory properties, modulates neuroimmune responses, or interacts with other non-opioid targets, potentially opening new therapeutic avenues for conditions involving neuroinflammation or chronic pain that are not solely opioid-mediated.
Advancement of Computational Modeling and Simulation Techniques for this compound-Receptor Complexes
The advancement of computational modeling and simulation techniques is crucial for elucidating the precise molecular interactions of this compound with its target receptors and for guiding the design of new derivatives. These techniques, including homology modeling, molecular docking, and molecular dynamics (MD) simulations, serve as powerful tools in drug discovery and in understanding receptor activation mechanisms mdpi.comfrontiersin.org.
The availability of high-resolution crystal structures for various opioid receptors (mu, delta, kappa, and NOP) provides a robust foundation for these computational studies, enabling researchers to visualize ligand binding sites and understand signal transduction pathways at an atomic level frontiersin.orgfrontiersin.org. Homology models of opioid receptors, often constructed using templates like the rhodopsin structure, are instrumental in identifying critical amino acid residues involved in ligand binding nih.gov.
Molecular dynamics simulations are particularly valuable as they can capture the dynamic conformational changes of receptors upon ligand binding frontiersin.org. These simulations have been successfully employed to investigate the dissociation of opioids from the mu-opioid receptor, estimate ligand residence times, and characterize the specific interactions, such as hydrogen bonding and stacking contacts, that govern binding affinity and kinetics fda.govplos.org. For example, the metadynamics technique, a robust MD approach, has been used to probe opioid dissociation from the MOR and correlate computational residence times with experimental binding constants fda.gov. Furthermore, computational modeling can provide insights into how ligand-target interactions regulate β-arrestin recruitment, a critical aspect for designing biased ligands with improved pharmacological profiles rsc.org. Studies have also utilized MD simulations to understand the kinetic and thermodynamic aspects of sodium ion translocation through the mu-opioid receptor, identifying an energetically favorable ion pathway in the active conformation plos.org.
Applying these sophisticated computational methods to this compound and its derivatives will enable a deeper understanding of their molecular mode of action, predict binding affinities and selectivities, and facilitate the rational design of compounds with optimized pharmacological properties, ultimately accelerating the development of new opioid therapeutics researchgate.net.
Comparative Pharmacological Studies of this compound with Next-Generation Opioid Antagonists
Comparative pharmacological studies are essential to position this compound within the landscape of existing and next-generation opioid antagonists, especially given its unique profile as a partial agonist or mixed agonist-antagonist wikipedia.org. Current prominent opioid antagonists include naloxone (B1662785) and naltrexone. Naloxone is primarily used for the rapid reversal of opioid overdose, acting quickly but with a shorter duration of action serenitygrove.comgoodrx.com. Naltrexone is employed for longer-term management of opioid and alcohol use disorders, blocking the euphoric effects of opioids and reducing cravings serenitygrove.comgoodrx.comdrugs.com. Naltrexone is a competitive antagonist at opioid receptors, with strong affinity for the mu-opioid receptor and weaker antagonism at kappa and delta opioid receptors nih.govnih.gov.
A significant "next-generation" compound for comparison is samidorphan (B1681425), a novel opioid antagonist structurally related to naltrexone dovepress.comnih.govdrugbank.comguidetopharmacology.org. Samidorphan exhibits a higher affinity for opioid receptors than naltrexone, more potent MOR antagonism, superior oral bioavailability, and a longer half-life, making it an attractive candidate for oral dosing drugbank.com. In vitro studies show samidorphan binds with high affinity to MOR, KOR, and DOR, acting as an antagonist at MOR and a partial agonist at DOR and KOR dovepress.comnih.gov. In contrast, naltrexone binds to MOR and KOR but not DOR dovepress.com. Comparative in vivo studies in rats have demonstrated that samidorphan achieves higher occupancy at MOR, DOR, and KOR compared to naltrexone at clinically relevant unbound brain concentrations dovepress.com.
Another important antagonist is nalmefene (B1676920), which possesses a greater affinity for mu receptors than naloxone and a longer duration of action, along with a greater affinity for delta receptors than naltrexone nih.govacmt.netsajaa.co.za. Furthermore, peripherally acting mu-opioid receptor antagonists (PAMORAs) such as methylnaltrexone, naldemedine, and naloxegol (B613840) represent a distinct class. These compounds are designed to selectively block peripheral MORs in the gastrointestinal tract to treat opioid-induced constipation, without compromising central opioid analgesia resed.esmdpi.com.
Future comparative studies should focus on:
Receptor Binding and Functional Selectivity: Detailed comparisons of this compound's binding affinities and functional activities (e.g., G-protein coupling, β-arrestin recruitment) across all opioid receptor subtypes (MOR, KOR, DOR, NOP) relative to naltrexone, samidorphan, and nalmefene. This would clarify its precise partial agonist/mixed agonist-antagonist profile.
Duration of Action and Pharmacokinetic Profiles: Head-to-head assessments of the duration of action and pharmacokinetic properties (e.g., bioavailability, metabolism, excretion) to understand if this compound offers advantages in terms of dosing frequency or sustained receptor modulation.
Central vs. Peripheral Effects: Investigating the brain penetrance and peripheral activity of this compound compared to centrally acting antagonists and PAMORAs to determine its potential for treating specific conditions (e.g., central opioid effects versus peripheral side effects).
Impact on Opioid-Induced Side Effects: Evaluating this compound's ability to mitigate common opioid-induced side effects, such as respiratory depression or constipation, while maintaining its analgesic or antagonist properties, in comparison to existing antagonists.
Such comprehensive comparative studies will be instrumental in identifying unique therapeutic niches for this compound and its derivatives, potentially leading to the development of novel treatments for opioid-related conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
